2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol

Description

Significance and Research Context of Organofluorine Compounds in Contemporary Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, holds a pivotal role in modern science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is attributed to the high electronegativity and small size of the fluorine atom, which leads to strong carbon-fluorine bonds and unique electronic effects. Consequently, organofluorine compounds have found indispensable applications in pharmaceuticals, agrochemicals, and materials science. The development of novel and efficient methods for the synthesis of these compounds remains an active and important area of chemical research.

Overview of Fluorinated Alcohols within the Broader PFAS Classification and Research Landscape

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of a perfluoroalkyl moiety. Within this classification, fluorinated alcohols, and particularly fluorotelomer alcohols (FTOHs), are a significant subclass. wikipedia.org FTOHs are characterized by a perfluorinated carbon chain attached to a non-fluorinated ethyl or longer alkyl alcohol group. wikipedia.org These compounds are important intermediates in the synthesis of a wide range of commercially available fluorinated products, including surfactants and polymers. wikipedia.org Due to their volatility, FTOHs are known to be transported in the atmosphere and can act as precursors to persistent perfluorinated carboxylic acids (PFCAs) in the environment. wikipedia.orgwessling-group.com The study of fluorinated alcohols is therefore crucial for understanding the environmental fate and transport of PFAS.

Structural Characteristics of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol and its Specific Research Relevance

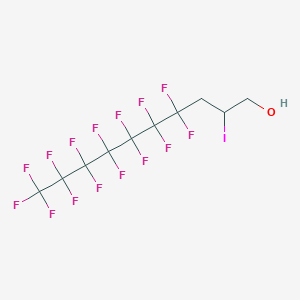

This compound is a specialized organofluorine compound with the chemical formula C₁₀H₆F₁₅IO. scbt.com Its structure features a partially fluorinated decyl chain with a terminal hydroxyl group and an iodine atom at the second position of the hydrocarbon segment. The presence of both a hydroxyl group and an iodine atom makes it a potentially versatile building block in organic synthesis. The hydroxyl group can be a site for esterification or other nucleophilic reactions, while the carbon-iodine bond can participate in a variety of coupling reactions.

While specific research dedicated exclusively to this compound is limited in publicly available literature, its structure suggests potential applications in the synthesis of novel fluorinated surfactants, polymers, and other specialty chemicals. The combination of a fluorinated "tail" and a reactive functional "head" is characteristic of molecules designed for surface modification and the creation of materials with unique surface properties.

Interactive Data Table: Basic Properties of this compound

| Property | Value |

| CAS Number | 16083-64-0 |

| Molecular Formula | C₁₀H₆F₁₅IO |

| Molecular Weight | 554.03 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

Due to a lack of extensive, publicly available research specifically on this compound, detailed research findings on its synthesis, chemical properties, and applications are not available at this time. General synthetic routes to similar structures, such as other fluorinated alcohols and alkyl iodides, are well-established in the chemical literature. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orggoogle.com However, specific reaction conditions and outcomes for this particular molecule have not been detailed in the reviewed sources. Further research would be necessary to fully elucidate the chemical behavior and potential utility of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-2-iododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3,27H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVFKOBJDNVRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382618 | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-64-0 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iodo-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Iodo 1h,1h,2h,3h,3h Perfluorodecan 1 Ol and Perfluorinated Iodoalcohol Analogs

Kinetic and Mechanistic Studies of Elimination and Substitution Reactions Influenced by Perfluoroalkyl Groups

The reactivity of alkyl halides and alcohols in substitution and elimination reactions is fundamentally dictated by the substrate structure, leaving group ability, nucleophile/base strength, and solvent. In perfluorinated iodoalcohol analogs, the perfluoroalkyl group exerts a powerful influence on these reactions primarily through its strong electron-withdrawing inductive effect (-I effect).

Substitution Reactions (SN1 and SN2):

SN1 Mechanism: This stepwise mechanism proceeds through a carbocation intermediate. The perfluoroalkyl chain strongly destabilizes any adjacent positive charge. Consequently, the formation of a carbocation on the carbon bearing the iodine atom is highly energetically unfavorable. This renders the SN1 pathway exceptionally slow and generally not a viable mechanism for these compounds.

SN2 Mechanism: This is a concerted, single-step mechanism. The rate is sensitive to steric hindrance at the reaction center. The bulky perfluoroalkyl group can sterically hinder the backside attack of a nucleophile, potentially slowing the reaction rate compared to smaller alkyl iodides. However, the inductive effect makes the carbon atom bearing the iodine more electrophilic, which could enhance reactivity. The outcome depends on the balance between these opposing electronic and steric factors.

Elimination Reactions (E1 and E2):

E1 Mechanism: Similar to the SN1 mechanism, the E1 pathway also involves the formation of a carbocation intermediate. Due to the profound destabilizing effect of the perfluoroalkyl group on adjacent carbocations, the E1 mechanism is not considered a significant reaction pathway for these substrates.

E2 Mechanism: This concerted mechanism requires a strong base to abstract a proton from a carbon atom adjacent (beta) to the leaving group. The strong electron-withdrawing nature of the perfluoroalkyl group can increase the acidity of the β-protons, making them more susceptible to abstraction by a base. Therefore, the E2 reaction can be a viable pathway, particularly when a strong, sterically hindered base is used, which would also disfavor a competing SN2 reaction.

| Reaction Type | Intermediate | Influence of Perfluoroalkyl Group | Expected Rate for Perfluorinated Iodoalcohols |

|---|---|---|---|

| SN1 | Carbocation | Strong destabilization of carbocation | Extremely Slow / Negligible |

| E1 | Carbocation | Strong destabilization of carbocation | Extremely Slow / Negligible |

| SN2 | Penta-coordinate Transition State | Steric hindrance (rate decreases); Increased electrophilicity (rate increases) | Moderate to Slow (Depends on nucleophile and specific substrate) |

| E2 | Concerted Transition State | Increased acidity of β-protons | Favored with strong, sterically hindered bases |

Oxidative Reactivity Profiles in Fluorinated Solvent Systems

The oxidative reactivity of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol is centered on its two primary functional groups: the primary alcohol and the carbon-iodine bond. The perfluoroalkyl chain itself is highly resistant to oxidation due to the strength of the C-F bonds.

The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde and subsequently to a carboxylic acid using common oxidizing agents. Hypervalent iodine reagents are particularly effective for such transformations. cardiff.ac.uk The carbon-iodine bond is also susceptible to oxidation.

Fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to significantly influence reaction mechanisms. researchgate.net Their high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability can stabilize charged intermediates and transition states. In the context of oxidation, these solvents can enhance the reactivity of oxidizing agents, including hypervalent iodine reagents, by stabilizing cationic intermediates formed during the reaction. researchgate.net For instance, the oxidation of the iodide could proceed through an iodonium (B1229267) ion-like intermediate, which would be stabilized by the fluorinated solvent system. Furthermore, studies on fluorotelomer alcohols have shown they can undergo atmospheric and biological oxidation to form the corresponding perfluorinated carboxylic acids, indicating a key degradation pathway for this class of compounds. utoronto.caresearchgate.net

Reaction Mechanisms Involving Hypervalent Iodine Reagents and Perfluorinated Compounds

Hypervalent iodine reagents are versatile tools in modern organic synthesis, frequently used to mediate fluorination and fluoroalkylation reactions. bohrium.com Perfluorinated compounds, including iodoalcohols and their analogs, can serve as substrates or precursors in these reactions, which typically proceed through either radical or ionic pathways.

Radical Mechanisms: Hypervalent iodine(III) reagents, such as Togni reagents, can act as sources of perfluoroalkyl radicals (Rf•). This is often initiated by a single-electron transfer (SET) from an electron donor. Perfluoroalkyl iodides are also widely used as radical precursors in combination with a base under visible-light initiation. The resulting highly reactive Rf• radical can then add to π-systems or participate in other radical cascade reactions.

Ionic Mechanisms: Alternatively, hypervalent iodine reagents can function as electrophilic sources, formally transferring a "Rf+" cation equivalent to a nucleophile. bohrium.com The electrophilicity of these reagents can be enhanced by the addition of a Lewis or Brønsted acid. Fluorinated alcohols are often employed as solvents in these reactions as they stabilize the cationic intermediates involved. researchgate.net

| Reagent Type | Example | Role in Perfluoroalkylation | Primary Mechanism |

|---|---|---|---|

| Hypervalent Iodine(III) Reagents | Togni Reagents | Source of electrophilic or radical CF₃ group | Ionic or Radical |

| (Difluoroiodo)arenes | PhIF₂ | Fluorinating agent | Electrophilic Addition |

| Perfluoroalkyl Iodides | Rf-I | Perfluoroalkyl radical precursor | Radical (often photochemically initiated) |

| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Arylation or as an oxidant | Ionic or Radical |

Elucidation of Carbon-Fluorine Bond Cleavage Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making perfluoroalkyl chains exceptionally stable and difficult to cleave. However, several chemical strategies have been developed to achieve C-F bond activation and cleavage under relatively mild conditions. osaka-u.ac.jp

Reductive Defluorination: This is a major strategy that involves the introduction of an electron into a low-lying σ* antibonding orbital of a C-F bond. This can be achieved using potent reducing agents (e.g., highly reductive metallocene complexes) or through electrochemical methods. More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating highly reducing species that can effect C-F bond cleavage under mild conditions. nih.gov

Lewis Acid Activation: Strong Lewis acids, such as silylium (B1239981) ions or carborane-stabilized catalysts, can abstract a fluoride (B91410) anion from a perfluoroalkyl chain. This process generates a carbocation-like intermediate that can undergo further reactions, leading to the breakdown of the perfluoroalkyl group. osaka-u.ac.jp

Transient Fluoroalkene Generation: This strategy involves an initial reaction, such as decarboxylation of a perfluoroalkyl carboxylate, to generate a fluoroalkene intermediate. The C(sp²)-F bonds in fluoroalkenes are more susceptible to nucleophilic attack and cleavage than the C(sp³)-F bonds in the parent fluoroalkane, providing a pathway for stepwise degradation. osaka-u.ac.jp

Microbial and Enzymatic Cleavage: Research has identified specific microorganisms capable of cleaving C-F bonds through reductive defluorination. nih.govchemrxiv.org This discovery of biological pathways for defluorination opens potential avenues for the bioremediation of persistent per- and polyfluoroalkyl substances (PFAS). researchgate.net

Environmental Fate, Degradation Pathways, and Biotransformation of Fluorinated Alcohols

Atmospheric Degradation Mechanisms of Fluorotelomer Alcohols and Formation of Perfluorinated Carboxylic Acids (PFCAs)

Fluorotelomer alcohols are sufficiently volatile to be transported over long distances in the atmosphere. Their degradation in the gas phase is a significant source of PFCAs found in remote environments. acs.orgrsc.org The atmospheric degradation of FTOHs is primarily initiated by reaction with hydroxyl (OH) radicals. acs.org This reaction leads to a cascade of oxidation steps that ultimately yield a range of PFCAs. acs.org For instance, the atmospheric oxidation of 8:2 FTOH (a compound structurally similar to the subject of this article, but lacking iodine) is known to produce perfluorooctanoic acid (PFOA) and other PFCAs. acs.org

The presence of an iodine atom in 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol introduces an additional, and likely dominant, atmospheric degradation pathway: photolysis. The carbon-iodine bond is susceptible to cleavage by ultraviolet (UV) radiation present in sunlight. Studies on 4:2 fluorotelomer iodide have shown that its atmospheric lifetime is determined by photolysis and is estimated to be only a few days. nih.govacs.org This rapid photolysis is significantly faster than the degradation initiated by OH radicals. acs.org

The proposed atmospheric degradation mechanism for an iodinated fluorotelomer compound like this compound would likely begin with the photolytic cleavage of the C-I bond. This would be followed by a series of oxidation reactions, analogous to those observed for FTOHs, leading to the formation of fluorotelomer aldehydes, and subsequently, a suite of PFCAs. nih.govacs.org Therefore, the atmospheric oxidation of iodinated fluorotelomer alcohols is a potential source of PFCAs in the environment. nih.gov

Table 1: Comparison of Atmospheric Degradation Initiation for Fluorotelomer Alcohols and Iodides

| Compound Type | Primary Initiator | Atmospheric Lifetime | Major Products |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | OH Radical Reaction | 10-20 days | Perfluorocarboxylic Acids (PFCAs) |

This table is generated based on data for analogous compounds.

Biodegradation Pathways in Aqueous Systems and Mixed Microbial Environments

Fluorinated alcohols that enter aqueous environments, such as wastewater treatment plants (WWTPs), are subject to microbial degradation. nih.govutoronto.ca These processes are critical in determining the ultimate fate of these compounds and their transformation into other persistent PFAS.

Under aerobic conditions, the biodegradation of FTOHs is well-documented. utoronto.caresearchgate.net Studies using mixed microbial systems have shown that the primary alcohol group is the initial site of microbial attack. utoronto.ca The degradation of 8:2 FTOH, for example, proceeds through oxidation to the corresponding aldehyde and then to a saturated telomer acid (8:2 FTCA). utoronto.canih.gov This is followed by a β-oxidation process, which leads to the formation of an unsaturated telomer acid (8:2 FTUCA) and ultimately yields the highly persistent PFOA. utoronto.caresearchgate.netnih.gov

A variety of metabolites have been identified during the aerobic biodegradation of 8:2 FTOH in activated sludge and soil. nih.govnih.gov These include the 8:2 saturated acid, 8:2 unsaturated acid, and PFOA. nih.gov Additionally, other transformation products such as 2H,2H,3H,3H-perfluorodecanoic acid have been tentatively identified. nih.gov The formation of shorter-chain PFCAs, such as perfluorohexanoic acid (PFHxA), has also been observed, indicating that the perfluorinated chain can be shortened during biodegradation. nih.gov

Table 2: Major Metabolites Identified from the Aerobic Biodegradation of 8:2 FTOH

| Metabolite Name | Chemical Formula | Role in Pathway |

|---|---|---|

| 8:2 Fluorotelomer Saturated Acid (8:2 FTCA) | CF₃(CF₂)₇CH₂COOH | Intermediate |

| 8:2 Fluorotelomer Unsaturated Acid (8:2 FTUCA) | CF₃(CF₂)₆CF=CHCOOH | Intermediate |

| Perfluorooctanoic Acid (PFOA) | CF₃(CF₂)₆COOH | Terminal Product |

| 2H,2H,3H,3H-perfluorodecanoic acid | CF₃(CF₂)₆CH₂CH₂COOH | Intermediate |

This table is based on data for the analogous compound 8:2 FTOH. nih.govnih.govnih.gov

Wastewater treatment plants are significant reservoirs for PFAS and act as reactors for their transformation. utoronto.ca While aerobic degradation is a primary pathway for FTOH transformation, anaerobic biotransformation also occurs, particularly in digester sludge under methanogenic conditions. nih.govacs.org However, studies on the anaerobic degradation of 6:2 and 8:2 FTOH have shown that this pathway is generally inefficient at producing PFCAs. nih.govacs.org The major products are polyfluorinated acids, and the yield of PFCAs like PFOA is typically very low. nih.govacs.org

The introduction of novel PFAS structures, including those containing iodine, into wastewater streams presents new challenges for understanding microbial degradation. While specific studies on this compound in WWTP microcosms are not available, the principles of microbial metabolism suggest that the alcohol moiety would be susceptible to oxidation under aerobic conditions, similar to other FTOHs. The presence of the iodo-substituent may influence the rate and pathway of degradation, but the formation of telomer acids and subsequent transformation to PFCAs remains a likely outcome.

Role of Fluorinated Alcohols as Environmental Precursors to Persistent Perfluorinated Acids

Both atmospheric and biological transformation pathways firmly establish fluorinated alcohols as significant environmental precursors to persistent perfluorinated acids. utoronto.caresearchgate.netrsc.org The long-range atmospheric transport of volatile FTOHs and their subsequent degradation is a key mechanism for the widespread distribution of PFCAs in the global environment, including remote regions. acs.org

Academic and Research Applications in Materials Science and Chemical Synthesis

Utility as Essential Building Blocks and Intermediates in Advanced Organic Synthesis

The structure of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol, featuring both a reactive iodine atom and a versatile hydroxyl group, positions it as a potentially valuable building block in advanced organic synthesis. The alcohol function allows for classic transformations such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The secondary iodide is a leaving group, enabling nucleophilic substitution reactions, or it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. These dual functionalities allow for the sequential or orthogonal synthesis of complex, highly fluorinated molecules. While the principles of organic synthesis support these potential applications, specific published examples detailing the use of this compound as a synthetic intermediate are not widely documented in current scientific literature.

Development and Characterization of Fluorinated Thin Films and Surface Modifications for Research Purposes

Long-chain perfluorinated compounds are foundational to the development of surfaces with low surface energy, leading to hydro- and oleophobic properties. The perfluorinated tail of this compound is the primary driver for this application. The terminal alcohol group can be used to chemically anchor the molecule to a substrate, for instance, through the formation of self-assembled monolayers (SAMs) on oxide surfaces. This would orient the perfluorinated chains away from the surface, creating a well-defined, non-stick, and low-friction thin film. Such surfaces are critical in research areas including microfluidics, anti-fouling coatings, and specialized optics. However, specific research studies detailing the use of this compound for creating and characterizing fluorinated thin films have not been prominently reported.

Investigation of Novel Fluorinated Reagents and Catalysts in Synthetic Methodologies

The development of new reagents and catalysts is a constant pursuit in chemical synthesis. Organofluorine compounds, in particular, are integral to this field. The structure of this compound allows for its potential modification into novel reagents. For example, the iodine atom could be transformed into a hypervalent iodine species, creating a new class of fluorinated oxidizing agents or electrophilic group transfer reagents. While the synthesis of organofluorine compounds often involves iodine-containing precursors, specific investigations employing this compound to create new reagents or catalysts are not yet described in the available academic literature.

Research into Computational Design for Novel Perfluorinated Compounds in Specialized Applications (e.g., Fire Suppression)

Computational chemistry provides a powerful tool for designing and screening novel molecules for specific applications, thereby reducing the need for extensive empirical testing. Perfluorinated compounds are known for their high thermal stability and potential as fire-extinguishing agents. scbt.com Computational models can be used to predict properties such as flame suppression effectiveness, global warming potential (GWP), and atmospheric lifetime based on molecular structure. scbt.com A molecule like this compound could be modeled to assess its suitability as a potential fire suppressant or as a precursor to one. The presence of iodine might enhance fire suppression capabilities through radical trapping mechanisms. scbt.com Nevertheless, published computational studies focusing specifically on this compound for fire suppression or other specialized applications are not currently available.

Applications in Tracer Chemistry and Labeled Compound Research

The presence of an iodine atom in this compound makes it a candidate for use in tracer and labeling studies. Stable iodine (¹²⁷I) is a heavy element that can be detected by certain analytical techniques. More significantly, it can be substituted with a radioactive isotope, such as ¹²⁵I or ¹³¹I, to create a radiolabeled version of the molecule. Such labeled compounds are invaluable for tracking the fate, transport, and metabolism of fluorinated substances in biological or environmental systems. Despite this potential, there is no specific mention in the scientific literature of this compound being used for tracer chemistry or as a labeled compound.

Use in Developmental Toxicity Screening Methodologies for PFAS

The widespread presence of per- and polyfluoroalkyl substances (PFAS) has prompted extensive research into their potential health effects, including developmental toxicity. synquestlabs.com High-throughput screening methodologies, often using models like zebrafish embryos, are employed to assess the toxicity of a wide array of PFAS compounds. pschemicals.com These studies aim to identify which structural features of PFAS molecules contribute to adverse outcomes. pschemicals.com While these large-scale screening programs evaluate structurally diverse libraries of PFAS, there is no specific evidence in the published literature to indicate that this compound has been included in these developmental toxicity assessments to date.

Emerging Research Directions and Future Perspectives for 2 Iodo 1h,1h,2h,3h,3h Perfluorodecan 1 Ol Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of fluorotelomer alcohols (FTOHs) often involves multi-step processes that may utilize hazardous reagents or require significant energy input. wikipedia.org A common pathway includes the telomerization of tetrafluoroethylene (B6358150) with a perfluoroalkyl iodide, followed by the addition of ethylene (B1197577) and subsequent hydrolysis to replace the terminal iodine with a hydroxyl group. wikipedia.orgresearchgate.net The growing emphasis on green chemistry is steering research towards more sustainable alternatives that minimize waste, avoid toxic substances, and improve atom economy. mdpi.comnih.gov

Future research in the synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol and related compounds is expected to focus on several key areas:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve efficiency. This includes the use of transition-metal catalysts for C-F and C-I bond formation and the development of organocatalysis to avoid heavy metal contamination. google.com

Aqueous and Green Solvents: Replacing conventional organic solvents with water or other environmentally benign alternatives like ethanol (B145695) can drastically improve the green profile of a synthesis. mdpi.com Research into performing iodination and other key synthetic steps in aqueous media is an active area of investigation. mdpi.com

Single-Step Reactions: Developing one-pot or single-step reactions from readily available fluorinated alkyl halides can streamline the production process, reducing energy consumption and the need for intermediate purification steps. google.com Patents have explored methods to produce fluorinated alcohols from fluorinated alkyl halides at high yield and selectivity in a single step, eliminating the need for heavy metals. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring addition reactions and minimizing the use of protecting groups.

The table below summarizes potential green chemistry approaches for the synthesis of iodinated fluorinated alcohols compared to traditional methods.

| Synthetic Aspect | Traditional Approach | Sustainable/Green Approach | Potential Benefits |

|---|---|---|---|

| Solvent | Chlorofluorocarbons (CFCs), Organic Solvents | Water, Ethanol, Supercritical Fluids | Reduced toxicity, lower environmental impact, improved safety |

| Catalysis | Stoichiometric reagents, Heavy metals | Transition-metal catalysts, Organocatalysts, Biocatalysts | Higher efficiency, reduced waste, avoidance of toxic metals |

| Process | Multi-step with intermediate isolation | One-pot synthesis, Flow chemistry | Reduced energy use, less waste, improved scalability and safety |

| Reagents | Harsh or toxic reagents (e.g., SO2F2) | Molecular iodine, Iodide salts with green oxidants | Safer handling, lower environmental burden, improved atom economy |

Enhanced Understanding of Complex Environmental Transformation Pathways and Products

Fluorotelomer iodides and alcohols are recognized as potential precursors to persistent perfluoroalkyl carboxylates (PFCAs) in the environment. wikipedia.orgutoronto.ca Understanding the environmental fate of this compound is critical for assessing its environmental impact. Research in this area leverages extensive studies on analogous compounds, such as 8:2 FTOH and 6:2 fluorotelomer iodide. researchgate.netnih.gov

The primary transformation pathway for FTOHs in the environment is aerobic biodegradation by microorganisms in soil and water. utoronto.canih.govsemanticscholar.org This process is expected to proceed through several key steps:

Oxidation: The primary alcohol group is oxidized first to an aldehyde and then to a carboxylic acid, forming a fluorotelomer carboxylate (FTCA). utoronto.canih.gov

Beta-oxidation: The resulting FTCA can undergo further transformation, leading to the formation of fluorotelomer unsaturated carboxylates (FTUCAs). utoronto.caresearchgate.net

Defluorination and Chain Shortening: The biotransformation process can continue, ultimately leading to the cleavage of C-F bonds and the formation of shorter-chain PFCAs, which are known for their persistence and bioaccumulation potential. nih.govresearchgate.net

Studies on 8:2 FTOH have identified perfluorooctanoic acid (PFOA) as a major terminal degradation product, along with other transient metabolites. utoronto.canih.gov Similarly, the biotransformation of 6:2 fluorotelomer iodide has been shown to produce perfluoroheptanoic acid (PFHpA). researchgate.net It is plausible that this compound follows a similar degradation cascade, potentially yielding a range of poly- and perfluorinated acids. The presence of the iodine atom may influence the rate and pathway of degradation, a subject that requires specific investigation.

The table below outlines the probable environmental transformation products based on studies of analogous fluorotelomer compounds.

| Parent Compound Class | Intermediate Metabolites | Potential Terminal Products | Transformation Process |

|---|---|---|---|

| Fluorotelomer Iodo-Alcohols | Fluorotelomer Aldehydes (FTALs) | Perfluoroalkyl Carboxylates (PFCAs) | Aerobic Biodegradation |

| (e.g., this compound) | Fluorotelomer Carboxylates (FTCAs) | (e.g., PFOA, PFNA) | (Microbial) |

| Fluorotelomer Unsaturated Carboxylates (FTUCAs) | Shorter-chain PFCAs (e.g., PFHxA) |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights and Predictive Modeling

A thorough understanding of the structure, reactivity, and transformation mechanisms of this compound requires the integration of sophisticated analytical and computational tools.

Advanced Spectroscopic Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is indispensable for detecting the parent compound and its transformation products in complex environmental matrices at very low concentrations. utoronto.caosti.govacs.org Techniques like Chemical Ionization Mass Spectrometry (CIMS) have shown utility in the gas-phase detection of FTOHs. acs.org

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are increasingly used to investigate reaction mechanisms, predict molecular properties, and rationalize experimental observations. researchgate.netresearchgate.net For this compound, DFT can be used to model its oxidation, predict the stability of intermediates, and understand the energetics of different degradation pathways. researchgate.net This provides deeper mechanistic insights that are often difficult to obtain through experimental means alone.

The synergy of these techniques allows for a comprehensive analysis, from initial structural confirmation to detailed elucidation of complex reaction pathways and environmental fate.

| Technique | Application for this compound Research | Type of Insight Provided |

|---|---|---|

| ¹⁹F-NMR | Structural elucidation; Quantification of fluorinated species | Chemical environment of fluorine atoms; Identification of specific compounds |

| ¹H / ¹³C-NMR | Structural confirmation of the non-fluorinated backbone | Connectivity and structure of the hydrocarbon part of the molecule |

| LC-MS/MS | Trace analysis of parent compound and non-volatile metabolites | Identification and quantification of transformation products (e.g., PFCAs) |

| GC-MS | Analysis of volatile parent compound and intermediates | Identification of volatile metabolites (e.g., FTALs) |

| DFT Modeling | Predicting reaction pathways and stability of intermediates | Mechanistic details, reaction energetics, molecular properties |

Exploration of Novel Research Applications and Interdisciplinary Studies Beyond Current Scope

While the primary role of many fluorotelomer compounds is as intermediates for surfactants and polymers, chemicalbook.comunilongindustry.com the unique combination of functional groups in this compound opens avenues for novel applications and interdisciplinary research.

Materials Science: The perfluoroalkyl chain imparts hydrophobic and oleophobic properties. This compound could be used as a building block for creating advanced functional materials, such as self-organizing hydrophobic surfaces or specialized fluorinated polymers with unique thermal and chemical stability. mdpi.com

Biomedical Applications: The presence of both iodine and a highly fluorinated chain suggests potential in biomedical imaging and therapeutics. Perfluorocarbons are explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI) due to the absence of a background fluorine signal in biological tissues. mdpi.comresearchgate.net Furthermore, iodine-containing materials are widely used for their antibacterial properties and as X-ray contrast agents. nih.govnih.gov This molecule could serve as a precursor for developing dual-modality imaging agents or targeted therapeutic delivery systems.

Organic Synthesis: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are valued in organic synthesis as unique solvents or promoters that can facilitate challenging reactions due to their strong hydrogen-bonding ability and low nucleophilicity. rsc.orgresearchgate.net The properties of this compound could be exploited in a similar capacity, or the molecule itself could serve as a specialized fluorinated building block for synthesizing complex pharmaceuticals or agrochemicals. ncert.nic.in

Proteomics Research: At least one supplier has noted the compound for use in proteomics research, suggesting a potential application in the study of proteins, although the specific role is not detailed. scbt.com

Future research will likely involve interdisciplinary collaborations between chemists, materials scientists, and biomedical researchers to fully explore the potential of this and related iodinated fluorotelomer alcohols.

Q & A

Q. What are the key physicochemical properties of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol, and how do they influence experimental design?

The compound's physicochemical properties, such as melting point (50°C), boiling point (187.9±40.0°C at 760 mmHg), density (1.6±0.1 g/cm³), and logP (5.94), are critical for designing solubility studies, reaction conditions, and purification steps . Its high fluorine content and iodine substituent necessitate inert atmosphere handling to prevent degradation, while its low vapor pressure (0.2±0.8 mmHg at 25°C) requires closed-system processing to minimize volatilization losses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

- Personal Protective Equipment (PPE): Gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .

- Storage: Keep in sealed containers away from oxidizers, moisture, and heat sources at room temperature .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize this compound, and what are common impurities?

Synthesis often involves iodination of perfluorinated alcohols or intermediates. For example, nucleophilic substitution of a perfluorinated alcohol precursor with iodine in the presence of a base (e.g., KOH) under anhydrous conditions . Impurities may include unreacted starting materials, dehalogenated byproducts, or isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR): NMR to confirm fluorine distribution and NMR for proton environments near the iodine substituent .

- Mass Spectrometry (HRMS): High-resolution MS to verify molecular weight (e.g., observed m/z 464.0069 vs. theoretical 464.0069) .

- Elemental Analysis: Quantify C, H, F, and I content to assess purity (>98% for research-grade material) .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability up to 200°C to guide reaction temperature limits .

Q. How does the iodine substituent impact the compound’s reactivity compared to non-iodinated perfluoroalkanols?

The iodine atom introduces electrophilic character, enabling cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) for functionalization . In contrast, non-iodinated analogs (e.g., 1H,1H,2H,2H-perfluorodecan-1-ol) lack this reactivity, limiting their utility in organofluorine synthesis. However, the iodine may also increase susceptibility to radical degradation under UV light, requiring dark storage conditions .

Q. What contradictions exist in reported data on perfluorinated compounds, and how can they be resolved?

Discrepancies in properties like boiling points (e.g., 187.9±40.0°C vs. 106–107°C at 9 mmHg for similar compounds) may arise from purity differences or measurement techniques . To resolve these:

- Use standardized methods (e.g., ASTM D1078 for distillation).

- Characterize batches via GC-MS to quantify impurities .

- Cross-reference peer-reviewed studies over vendor datasheets .

Q. What methodologies are effective for studying environmental persistence and bioaccumulation?

- High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS/MS) to detect trace levels in environmental samples (detection limit ~0.1 ng/L) .

- Bioconcentration Factor (BCF) Assays: Use aquatic models (e.g., zebrafish) to measure uptake in lipid-rich tissues, leveraging the compound’s lipophilicity (logP = 5.94) .

- Degradation Studies: Investigate hydrolytic/oxidative pathways under simulated environmental conditions (pH 4–9, UV exposure) .

Applications in Material Science

Q. How can this compound be utilized in surface modification or nanotechnology?

The perfluorinated chain provides hydrophobic/lipophobic properties, making it suitable for:

- Self-Assembled Monolayers (SAMs): Modify gold or silicon surfaces via thiol- or silane-based anchoring .

- Fluorinated Surfactants: Reduce surface tension in polymer emulsions (e.g., PTFE coatings) .

- Drug Delivery Systems: Incorporate into lipid nanoparticles for enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.